molecular formula C15H14N2O4 B7575034 2-[[(E)-3-(1,3-benzoxazol-2-yl)prop-2-enoyl]-cyclopropylamino]acetic acid

2-[[(E)-3-(1,3-benzoxazol-2-yl)prop-2-enoyl]-cyclopropylamino]acetic acid

Cat. No. B7575034
M. Wt: 286.28 g/mol
InChI Key: JFRPSYSRPLKFDW-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[(E)-3-(1,3-benzoxazol-2-yl)prop-2-enoyl]-cyclopropylamino]acetic acid, also known as BPCA, is a novel compound that has gained attention in the scientific community due to its potential as a therapeutic agent. BPCA is a cyclopropylamino acid derivative that has been shown to have promising pharmacological properties, making it a potential candidate for the development of new drugs.

Mechanism of Action

The exact mechanism of action of 2-[[(E)-3-(1,3-benzoxazol-2-yl)prop-2-enoyl]-cyclopropylamino]acetic acid is not fully understood. However, studies have suggested that 2-[[(E)-3-(1,3-benzoxazol-2-yl)prop-2-enoyl]-cyclopropylamino]acetic acid may act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins. Prostaglandins are mediators of inflammation, pain, and fever. By inhibiting COX-2 activity, 2-[[(E)-3-(1,3-benzoxazol-2-yl)prop-2-enoyl]-cyclopropylamino]acetic acid may reduce inflammation, pain, and fever.
Biochemical and Physiological Effects:
2-[[(E)-3-(1,3-benzoxazol-2-yl)prop-2-enoyl]-cyclopropylamino]acetic acid has been shown to have several biochemical and physiological effects. It has been found to reduce the expression of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). 2-[[(E)-3-(1,3-benzoxazol-2-yl)prop-2-enoyl]-cyclopropylamino]acetic acid has also been shown to reduce the production of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in the pathogenesis of several diseases. Additionally, 2-[[(E)-3-(1,3-benzoxazol-2-yl)prop-2-enoyl]-cyclopropylamino]acetic acid has been found to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is involved in the survival and growth of neurons.

Advantages and Limitations for Lab Experiments

One of the advantages of 2-[[(E)-3-(1,3-benzoxazol-2-yl)prop-2-enoyl]-cyclopropylamino]acetic acid is its low toxicity, making it a safe compound for use in lab experiments. Additionally, 2-[[(E)-3-(1,3-benzoxazol-2-yl)prop-2-enoyl]-cyclopropylamino]acetic acid has been shown to have good solubility in water, which makes it easy to administer in animal studies. However, one limitation of 2-[[(E)-3-(1,3-benzoxazol-2-yl)prop-2-enoyl]-cyclopropylamino]acetic acid is its low bioavailability, which may limit its effectiveness in vivo.

Future Directions

There are several potential future directions for the study of 2-[[(E)-3-(1,3-benzoxazol-2-yl)prop-2-enoyl]-cyclopropylamino]acetic acid. One area of interest is the development of 2-[[(E)-3-(1,3-benzoxazol-2-yl)prop-2-enoyl]-cyclopropylamino]acetic acid analogs with improved bioavailability and efficacy. Additionally, further studies are needed to elucidate the exact mechanism of action of 2-[[(E)-3-(1,3-benzoxazol-2-yl)prop-2-enoyl]-cyclopropylamino]acetic acid and its potential therapeutic applications. 2-[[(E)-3-(1,3-benzoxazol-2-yl)prop-2-enoyl]-cyclopropylamino]acetic acid may also be useful in the development of new drugs for the treatment of neurodegenerative diseases and cancer. Overall, 2-[[(E)-3-(1,3-benzoxazol-2-yl)prop-2-enoyl]-cyclopropylamino]acetic acid has shown great promise as a therapeutic agent and warrants further investigation.
Conclusion:
In conclusion, 2-[[(E)-3-(1,3-benzoxazol-2-yl)prop-2-enoyl]-cyclopropylamino]acetic acid is a novel compound that has gained attention in the scientific community due to its potential as a therapeutic agent. 2-[[(E)-3-(1,3-benzoxazol-2-yl)prop-2-enoyl]-cyclopropylamino]acetic acid has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties, and may have applications in the treatment of neurodegenerative diseases and cancer. While further studies are needed to fully understand the mechanism of action of 2-[[(E)-3-(1,3-benzoxazol-2-yl)prop-2-enoyl]-cyclopropylamino]acetic acid and its potential therapeutic applications, it has shown great promise as a safe and effective compound for use in lab experiments.

Synthesis Methods

The synthesis of 2-[[(E)-3-(1,3-benzoxazol-2-yl)prop-2-enoyl]-cyclopropylamino]acetic acid involves the condensation of 2-(cyclopropylamino)acetic acid with 3-(1,3-benzoxazol-2-yl)prop-2-enoyl chloride in the presence of a base. The reaction yields 2-[[(E)-3-(1,3-benzoxazol-2-yl)prop-2-enoyl]-cyclopropylamino]acetic acid as a white solid with a melting point of 130-132°C. The purity of the synthesized compound can be confirmed by HPLC analysis.

Scientific Research Applications

2-[[(E)-3-(1,3-benzoxazol-2-yl)prop-2-enoyl]-cyclopropylamino]acetic acid has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic properties. 2-[[(E)-3-(1,3-benzoxazol-2-yl)prop-2-enoyl]-cyclopropylamino]acetic acid has also been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, 2-[[(E)-3-(1,3-benzoxazol-2-yl)prop-2-enoyl]-cyclopropylamino]acetic acid has been shown to have antitumor activity and may be a potential candidate for cancer therapy.

properties

IUPAC Name

2-[[(E)-3-(1,3-benzoxazol-2-yl)prop-2-enoyl]-cyclopropylamino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O4/c18-14(17(9-15(19)20)10-5-6-10)8-7-13-16-11-3-1-2-4-12(11)21-13/h1-4,7-8,10H,5-6,9H2,(H,19,20)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFRPSYSRPLKFDW-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CC(=O)O)C(=O)C=CC2=NC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1N(CC(=O)O)C(=O)/C=C/C2=NC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[[(E)-3-(1,3-benzoxazol-2-yl)prop-2-enoyl]-cyclopropylamino]acetic acid

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